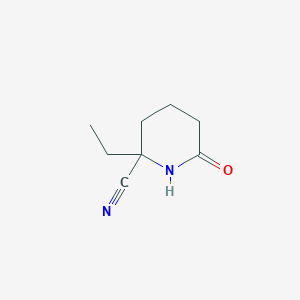
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide, also known as MEOPA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEOPA is a derivative of acetamide and is classified as an anesthetic agent.
Wissenschaftliche Forschungsanwendungen
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, anesthesia, and neuroprotection. In pain management, N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide has been shown to provide effective analgesia in both acute and chronic pain conditions. In anesthesia, N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide has been used as an alternative to traditional anesthetic agents due to its favorable safety profile and minimal adverse effects. In neuroprotection, N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide has been shown to have a protective effect on the brain and spinal cord in animal models of ischemia and traumatic injury.
Wirkmechanismus
The exact mechanism of action of N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide is not fully understood. However, it is believed to act primarily through the modulation of the GABAergic system, which is responsible for inhibitory neurotransmission in the central nervous system. N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide is thought to enhance the activity of GABA receptors, leading to the inhibition of neuronal activity and subsequent analgesia and anesthesia.
Biochemical and Physiological Effects:
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase respiratory rate, and cause sedation and analgesia. N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a favorable safety profile, with minimal adverse effects. It also has a rapid onset of action and a short duration of action, making it ideal for use in acute experiments. However, N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide has some limitations, including its low solubility in water and its potential to cause respiratory depression at high doses.
Zukünftige Richtungen
There are several future directions for research on N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide. One area of interest is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another area of interest is the exploration of its potential therapeutic applications in other fields of medicine, such as psychiatry and neurology. Additionally, further research is needed to fully elucidate its mechanism of action and to better understand its long-term effects on the body.
Synthesemethoden
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 2-(4-methoxyphenoxy)acetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(1-(2-methoxyethyl)piperidin-4-yl)amine. The final product is obtained through purification and crystallization.
Eigenschaften
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-21-12-11-19-9-7-14(8-10-19)18-17(20)13-23-16-5-3-15(22-2)4-6-16/h3-6,14H,7-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCBXLQRPFSXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)COC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-(4-methoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-3-[5-(4-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2856460.png)




![[5-[(2-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2856468.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)indolizine-2-carboxamide](/img/structure/B2856471.png)



